Enhanced Hydrogen-Bond Donor Capacity
The α-hydroxy substituent in 2-(3-fluoro-2-pyridyl)-2-hydroxyacetic acid provides an additional hydrogen-bond donor compared to the non-hydroxylated analog 2-(3-fluoropyridin-2-yl)acetic acid, which lacks the α-OH group . This difference is structurally inherent and alters the hydrogen-bond donor count from 1 in the non-hydroxylated analog to 2 in the target compound, affecting ligand-protein interaction potential and solubility in protic solvents .
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (carboxylic acid OH + α-hydroxy OH) |
| Comparator Or Baseline | 2-(3-Fluoropyridin-2-yl)acetic acid (CAS 1000524-32-2): 1 HBD (carboxylic acid OH only) |
| Quantified Difference | +1 HBD (100% increase in donor capacity) |
| Conditions | Molecular structure comparison; HBD count defined per Lipinski's rule-of-five methodology |
Why This Matters
The increased hydrogen-bond donor count directly impacts target engagement in enzyme active sites and receptor binding pockets, enabling binding modes unavailable to the non-hydroxylated analog—a critical factor in lead optimization campaigns where specific hydrogen-bond networks are pharmacophore requirements.
